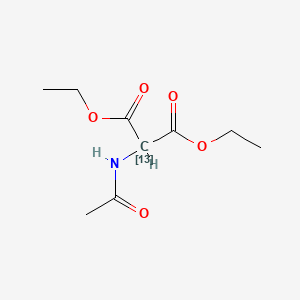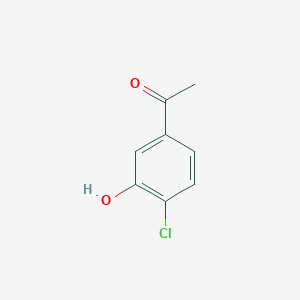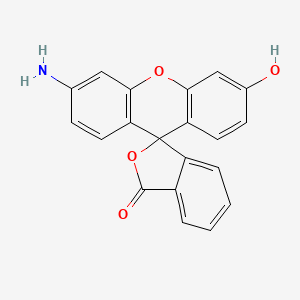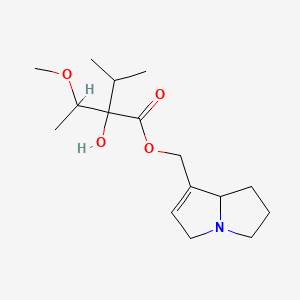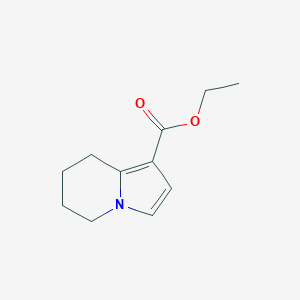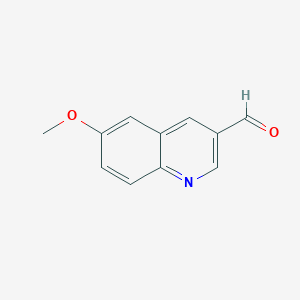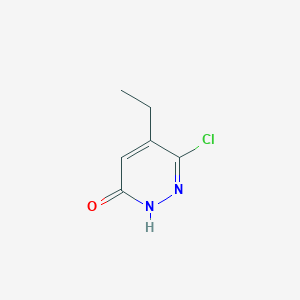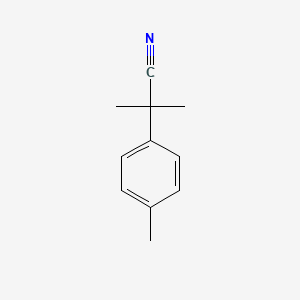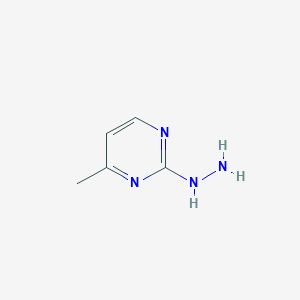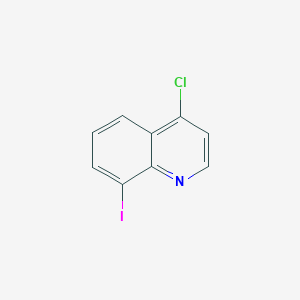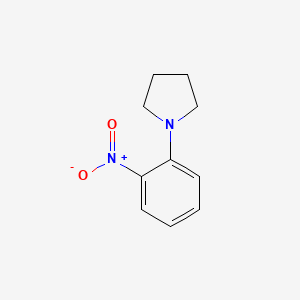![molecular formula C7H6ClN5 B1601755 6-Chloro-pyrido[3,2-d]pyrimidine-2,4-diamine CAS No. 93684-07-2](/img/structure/B1601755.png)
6-Chloro-pyrido[3,2-d]pyrimidine-2,4-diamine
Vue d'ensemble
Description
6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine is a chemical compound with the molecular formula C7H6ClN5 . It is an impurity of the antihypertensive and antialopecia agent Minoxidil .
Molecular Structure Analysis
The molecular structure of 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine consists of a pyrimidine ring fused with a pyridine ring. The pyrimidine ring contains two nitrogen atoms and four carbon atoms, while the pyridine ring contains one nitrogen atom and five carbon atoms. The compound also contains a chlorine atom attached to the pyridine ring .Physical And Chemical Properties Analysis
6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine is a pale-yellow to yellow-brown solid . It has a molecular weight of 195.61 g/mol .Applications De Recherche Scientifique
Potentiel thérapeutique
Les pyrido[2,3-d]pyrimidines et leurs dérivés ont montré un intérêt thérapeutique significatif. Ils ont été utilisés dans le développement de nouvelles thérapies, comme en témoignent de nombreuses publications, études et essais cliniques . Le motif pyridopyrimidine est présent dans les médicaments pertinents et a été étudié de manière approfondie .
Applications anticancéreuses
Les pyrido[2,3-d]pyrimidines ont été associées à des activités anticancéreuses . Par exemple, ils ont été utilisés comme inhibiteurs de la kinase dépendante de la cycline 4 (CDK4), qui est un régulateur clé de la progression du cycle cellulaire et a été impliquée dans divers types de cancer .
Applications antimicrobiennes
Ces composés ont également montré des activités antimicrobiennes . Ils ont été utilisés dans le développement de nouveaux agents antimicrobiens, offrant une solution potentielle au problème croissant de la résistance aux antibiotiques .
Applications anti-inflammatoires et analgésiques
Les pyrido[2,3-d]pyrimidines ont été associées à des activités anti-inflammatoires et analgésiques . Ils pourraient potentiellement être utilisés dans le traitement des affections caractérisées par une inflammation et la douleur .
Applications antivirales
Ces composés ont montré des activités antivirales . Ils ont été utilisés dans le développement de nouveaux médicaments antiviraux, ce qui est particulièrement pertinent dans le contexte des maladies virales émergentes et réémergentes .
Applications antihypertensives
Les pyrido[2,3-d]pyrimidines ont été associées à des activités antihypertensives . Ils pourraient potentiellement être utilisés dans le traitement de l'hypertension, un facteur de risque majeur des maladies cardiovasculaires .
Inhibiteurs de la dihydrofolate réductase (DHFR)
Ces composés ont été utilisés comme inhibiteurs puissants de la dihydrofolate réductase (DHFR) . La DHFR est un site cible important dans la plupart des maladies parasitaires .
Applications antileishmaniennes
Les pyrido[2,3-d]pyrimidines ont montré des activités antileishmaniennes . Ils pourraient potentiellement être utilisés dans le traitement de la leishmaniose, une maladie tropicale négligée causée par le parasite Leishmania .
Mécanisme D'action
Target of Action
The primary targets of 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine are tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These targets play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis .
Mode of Action
6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine interacts with its targets, leading to changes in their activity. For instance, it inhibits dihydrofolate reductase (DHFR), a key enzyme involved in the synthesis of nucleotides . By inhibiting DHFR, the compound disrupts DNA synthesis and cell division .
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting tyrosine kinase and ABL kinase, it disrupts the signaling pathways that regulate cell growth and survival . Similarly, by inhibiting phosphatidylinositol-3 kinase and mammalian target of rapamycin, it affects the pathways involved in cell proliferation and survival .
Pharmacokinetics
Its degree of lipophilicity, which reflects its affinity for a lipid environment, allows it to diffuse easily into cells . This property could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine’s action are primarily antitumor effects. By inhibiting key enzymes and disrupting critical cellular pathways, the compound can inhibit the growth of cancer cells and induce apoptosis .
Propriétés
IUPAC Name |
6-chloropyrido[3,2-d]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN5/c8-4-2-1-3-5(12-4)6(9)13-7(10)11-3/h1-2H,(H4,9,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNENAHOTYMCVSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=C(N=C2N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80538876 | |
| Record name | 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80538876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93684-07-2 | |
| Record name | 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80538876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

